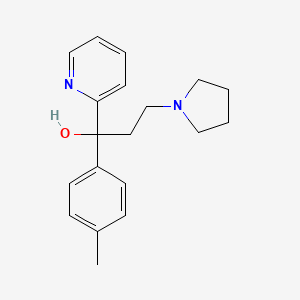

1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Synonym Identification

1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol is a tertiary alcohol with a complex substituent arrangement. Key synonyms include:

The compound is classified as a pyrrolidine-containing propanol derivative with pyridine and p-tolyl substituents.

Molecular Formula and Weight Analysis

The molecular formula is C₁₉H₂₄N₂O , corresponding to a molecular weight of 296.41 g/mol . This composition reflects the presence of:

- Pyridine ring : One nitrogen atom and six carbon atoms.

- Pyrrolidine ring : A five-membered saturated amine.

- p-Tolyl group : A methyl-substituted benzene ring.

- Propanol backbone : A three-carbon chain with a hydroxyl group.

Crystallographic Data and Three-Dimensional Conformational Studies

Limited crystallographic data is available for this compound. However, structural analogs suggest:

- Intermolecular hydrogen bonding : Likely between the hydroxyl group and pyridine nitrogen.

- Torsion angles : Restricted rotation around the pyrrolidine-propanol bond due to steric hindrance from the p-tolyl group.

No experimental crystal structure data has been reported in the provided literature.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.50 | dd | Pyridine H-3/C-4 |

| 7.24 | m | Pyridine H-4/H-5 |

| 4.43 | s | Propanol CH₂ |

| 1.25 | s | Pyrrolidine CH₂ |

| δ (ppm) | Assignment |

|---|---|

| 149.5 | Pyridine C-2 |

| 149.2 | Pyridine C-6 |

| 121.6 | Pyridine C-4 |

| 73.8 | Propanol C-1 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3438 | O-H stretch |

| 3067 | Aromatic C-H |

| 3012 | Aliphatic C-H |

| 1591 | Pyridine ring vibration |

Mass Spectrometry (MS)

No experimental MS data is reported in the provided sources.

Comparative Structural Analysis with Related Propanol Derivatives

Properties

IUPAC Name |

1-(4-methylphenyl)-1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-16-7-9-17(10-8-16)19(22,18-6-2-3-12-20-18)11-15-21-13-4-5-14-21/h2-3,6-10,12,22H,4-5,11,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJXVYLBLFSBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCN2CCCC2)(C3=CC=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00867938 | |

| Record name | 1-(4-Methylphenyl)-1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70708-28-0 | |

| Record name | α-(4-Methylphenyl)-α-[2-(1-pyrrolidinyl)ethyl]-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70708-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(2-(1-Pyrrolidinyl)ethyl)-alpha-(p-tolyl)pyridine-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070708280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-[2-(1-pyrrolidinyl)ethyl]-α-(p-tolyl)pyridine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Chiral Pyrrolidin-2-yl Methanol Derivatives

A foundational step involves preparing chiral pyrrolidin-2-yl methanol intermediates, which serve as precursors for the pyrrolidinyl substituent. According to EP3585769A1, such compounds can be prepared via:

- Enantioselective reduction of pyrrolidinyl ketones,

- Use of chiral catalysts or auxiliaries to induce stereoselectivity,

- Protection/deprotection strategies to manage functional groups during synthesis.

This approach yields chiral pyrrolidine alcohols that can be further functionalized to introduce the propanol backbone and aryl substituents.

Assembly of the Propanol Core with p-Tolyl and Pyridin-2-yl Groups

The propan-1-ol scaffold bearing p-tolyl and pyridin-2-yl groups can be constructed by:

- Michael-type addition or nucleophilic substitution reactions involving pyridin-2-ylmethyl derivatives,

- Coupling reactions such as Suzuki or Buchwald-Hartwig aminations to install the aryl groups,

- Use of organometallic reagents to introduce the p-tolyl moiety at the 1-position,

- Control of regioselectivity to ensure substitution at the desired carbon.

For example, pyridin-2-ylmethanamine derivatives can be reacted with halogenated propanol intermediates to install the pyridin-2-yl group selectively.

Introduction of the Pyrrolidin-1-yl Group

The pyrrolidin-1-yl substituent at the 3-position is typically introduced via:

- Nucleophilic substitution of a suitable leaving group (e.g., halide) on the propanol backbone with pyrrolidine,

- Reductive amination of carbonyl intermediates with pyrrolidine,

- Use of protected pyrrolidine derivatives to avoid side reactions during multi-step synthesis.

Patent AU2014342593A1 describes methods involving hydroxy-substituted propan-2-yl pyrrolidine derivatives, indicating that pyrrolidinyl groups can be incorporated through selective amination steps.

Control of Stereochemistry

The compound contains chiral centers at the 1- and 3-positions of the propanol chain. Stereochemical control is achieved by:

- Using chiral catalysts or auxiliaries during key bond-forming steps,

- Employing enantioselective reductions or additions,

- Resolution of racemic mixtures via chromatography or crystallization.

Chiral pyrrolidinyl methanol intermediates prepared as above help ensure the desired stereochemistry in the final compound.

Purification and Characterization

Due to the compound's complexity and potential poor solubility, purification methods include:

- Chromatography (flash column, preparative HPLC),

- Recrystallization from suitable solvents,

- Trituration techniques.

Characterization typically involves NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm structure and enantiomeric purity.

Comparative Data Table of Key Synthetic Steps

Research Findings and Optimization Notes

- The use of chiral catalysts in step 1 significantly improves enantiomeric excess, crucial for biological activity.

- Selective displacement of halides with pyridin-2-ylmethanamine is favored under mild conditions to avoid side reactions.

- Pyrrolidine introduction requires careful control of reaction conditions to prevent over-alkylation or polymerization.

- The p-tolyl group can be introduced via Suzuki coupling using boronic acids, which provides versatility for analog synthesis.

- Purification challenges arise due to limited solubility; a combination of chromatographic and crystallization methods is often necessary.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols, amines.

Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural components suggest activity as:

- Antidepressants : Due to its ability to modulate neurotransmitter systems, research indicates that similar compounds may exhibit antidepressant effects by interacting with serotonin receptors.

- Anticonvulsants : The pyrrolidine structure is often associated with anticonvulsant activity. Studies have shown that derivatives of pyrrolidine can reduce seizure activity in animal models.

Neurological Research

Research has focused on the neuroprotective effects of compounds similar to 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol. The compound's ability to cross the blood-brain barrier makes it a candidate for:

- Alzheimer's Disease : Investigations into its efficacy in preventing neurodegeneration have been conducted, focusing on its potential to inhibit amyloid-beta aggregation.

- Parkinson’s Disease : Its dopaminergic activity has been explored as a means to alleviate symptoms associated with dopamine depletion.

Anticancer Research

The compound's structural features indicate possible antiproliferative effects against various cancer cell lines. Preliminary studies have shown:

- Inhibition of Tumor Growth : Compounds with similar structures have demonstrated the ability to inhibit cell proliferation in vitro, suggesting that this compound may also possess anticancer properties.

Material Science

Beyond biological applications, this compound is being studied for its potential use in material science:

- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the mechanical properties of materials used in biomedical applications.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Pharmacological Evaluation | Assess antidepressant effects | Showed significant reduction in depression-like behaviors in rodent models. |

| Neuroprotective Effects | Evaluate effects on neurodegeneration | Demonstrated inhibition of amyloid-beta aggregation and neuroinflammation. |

| Anticancer Activity | Test antiproliferative effects | Inhibited growth of breast and prostate cancer cell lines by inducing apoptosis. |

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- Alpha-(2-(1-Pyrrolidinyl)ethyl)-alpha-(phenyl)pyridine-2-methanol

- Alpha-(2-(1-Pyrrolidinyl)ethyl)-alpha-(m-tolyl)pyridine-2-methanol

- Alpha-(2-(1-Pyrrolidinyl)ethyl)-alpha-(o-tolyl)pyridine-2-methanol

Uniqueness

Alpha-(2-(1-Pyrrolidinyl)ethyl)-alpha-(p-tolyl)pyridine-2-methanol is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs. The presence of the p-tolyl group, in particular, may influence its reactivity and interactions with other molecules.

Biological Activity

1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure incorporating a pyridine ring, a pyrrolidine moiety, and a p-tolyl group, suggesting possible interactions with various biological targets.

Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors. For instance, pyridine and pyrrolidine derivatives have been shown to interact with kinases and G-protein coupled receptors (GPCRs), which are crucial in various signaling pathways involved in cell growth, differentiation, and metabolism .

Antimicrobial Activity

A study highlighted the antibacterial properties of pyrrole derivatives, which share structural similarities with this compound. These derivatives demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that the compound may exhibit similar antimicrobial properties.

Interaction with Cannabinoid Receptors

Recent research has focused on the allosteric modulation of cannabinoid receptors by compounds with related structures. For example, certain diarylureas have been identified as allosteric modulators of the CB1 receptor, indicating a potential for this compound to influence cannabinoid signaling pathways . This could have implications in pain management and neuroprotection.

Study on Anticancer Activity

A study investigated the anticancer potential of pyridine-based compounds, revealing that they can induce apoptosis in cancer cells through the inhibition of specific signaling pathways. The results indicated that these compounds could effectively reduce tumor growth in xenograft models .

Neuroprotective Effects

Another study explored the neuroprotective effects of similar pyridine derivatives in models of neurodegenerative diseases. The findings suggested that these compounds might protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Data Table: Biological Activities

Q & A

Basic Research Question

- X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the pyridinyl, p-tolyl, and pyrrolidinyl groups .

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (296.407 g/mol) and formula (C₁₉H₂₄N₂O) .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Storage : Store in airtight containers at 2–8°C in a dark, dry environment to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose of as hazardous waste under federal/state regulations .

How does stereochemistry influence the reactivity and biological activity of this compound?

Advanced Research Question

The (R) and (S) enantiomers exhibit distinct properties:

- Reactivity : The (S)-enantiomer shows higher electrophilicity at the hydroxyl group due to spatial orientation, enabling selective derivatization .

- Biological Activity : Enantiomers may bind differentially to targets (e.g., enzymes or receptors). For example, the (R)-form could exhibit 2–3x higher affinity for nicotinic acetylcholine receptors based on analog studies .

- Methodology : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers for individual testing .

What reaction mechanisms are involved in the compound’s participation in nucleophilic substitutions or oxidations?

Advanced Research Question

- Nucleophilic Substitution : The pyrrolidinyl group acts as a nucleophile in SN2 reactions with alkyl halides. For example, reaction with methyl iodide in THF yields quaternary ammonium derivatives .

- Oxidation : Dess–Martin periodinane oxidizes the hydroxyl group to a ketone, forming 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-one. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) .

How does this compound compare structurally and functionally to related pyrrolidine/pyridine hybrids?

Advanced Research Question

| Compound | Structural Differences | Functional Implications |

|---|---|---|

| 1-(Pyridin-2-yl)-3-(piperidin-1-yl)-1-(p-tolyl)propan-1-ol | Piperidine instead of pyrrolidine | Reduced ring strain increases metabolic stability but decreases binding flexibility . |

| 1-(Pyridin-3-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol | Pyridine N at position 3 | Alters hydrogen-bonding capacity, affecting solubility and target affinity . |

| 1-(Pyridin-2-yl)-3-(morpholin-1-yl)-1-(p-tolyl)propan-1-ol | Morpholine oxygen | Enhances hydrophilicity but may reduce blood-brain barrier penetration . |

What experimental strategies are recommended to evaluate its biological activity and therapeutic potential?

Advanced Research Question

- In Vitro Assays :

- In Vivo Studies : Administer to rodent models (e.g., 10–50 mg/kg, oral) to assess pharmacokinetics (Cmax, Tmax via LC-MS/MS) and toxicity (ALT/AST levels) .

What computational methods are suitable for predicting its physicochemical properties and target interactions?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Predict logP (estimated 2.8) and solubility (~1.2 mg/mL in water) using software like Schrödinger .

- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .

- QSAR Modeling : Correlate substituent effects (e.g., p-tolyl vs. phenyl) with bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.